1-Ethyl-4-[(4-methylphenyl)sulfonyl]benzene
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Overview
Description
1-Ethyl-4-[(4-methylphenyl)sulfonyl]benzene is an organic compound with the molecular formula C15H16O2S. It is a derivative of benzene, featuring an ethyl group and a sulfonyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-[(4-methylphenyl)sulfonyl]benzene typically involves the sulfonylation of 1-ethyl-4-methylbenzene. The reaction is carried out using sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-[(4-methylphenyl)sulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and other electrophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Ethyl-4-[(4-methylphenyl)sulfonyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[(4-methylphenyl)sulfonyl]benzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
- 1-Methyl-4-[(4-methylphenyl)sulfonyl]benzene
- 1-Ethyl-4-[(4-chlorophenyl)sulfonyl]benzene
- 1-Ethyl-4-[(4-nitrophenyl)sulfonyl]benzene
Comparison: 1-Ethyl-4-[(4-methylphenyl)sulfonyl]benzene is unique due to its specific combination of ethyl and sulfonyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and industrial applications .
Properties
CAS No. |
5184-66-7 |
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Molecular Formula |
C15H16O2S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-(4-ethylphenyl)sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C15H16O2S/c1-3-13-6-10-15(11-7-13)18(16,17)14-8-4-12(2)5-9-14/h4-11H,3H2,1-2H3 |
InChI Key |
DZAPWJKAIIHAJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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